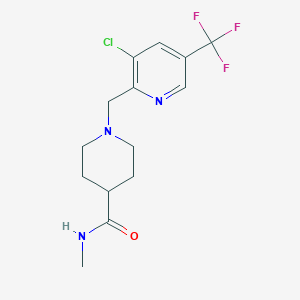

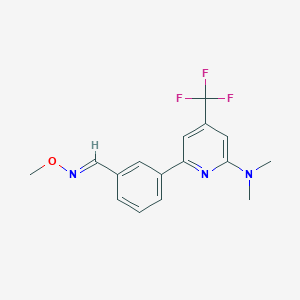

![molecular formula C17H16ClF3N2O3 B1401892 2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid CAS No. 1311278-93-9](/img/structure/B1401892.png)

2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid

Overview

Description

The compound “2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid” is an organic compound containing a pyridine ring, which is a common structural motif in many areas of chemistry, including natural products, functional materials, agrochemistry, and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyridine ring, for example, can undergo various reactions such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing functionalized pyridines, demonstrating the versatility of pyridine derivatives in creating complex chemical structures. For instance, Schmidt et al. (2006) discussed the synthesis of functionalized pyridines through the substitution of hetarenium-activated pentachloropyridine with bisnucleophiles, leading to new chloro and oxy-substituted pyridines. This method highlights the potential of such compounds in chemical synthesis and their application in further developing pyridine-based substances for various scientific purposes (Schmidt, Mordhorst, & Nieger, 2006).

Potential Herbicidal Activity

A study by Tajik, Dadras, and Aghabeygi (2011) explored the synthesis of novel optically active propionic acid esters using a base/cyanuric chloride/catalyst system. The derivatives, which contain a halo-substituted pyridine carrying two chiral centers, were evaluated for herbicidal activities against grass weeds and crops selectivity. This research indicates the potential agricultural applications of pyridine derivatives in developing new herbicides (Tajik, Dadras, & Aghabeygi, 2011).

Metal Recognition and Sensor Applications

Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde (DS) derivatives, studying their spectrum diversity when interacting with metal cations. Specifically, certain derivatives were found to chelate Zn+2 specifically in both organic and semi-aqueous solutions. This research opens avenues for using such compounds in detecting and quantifying metal ions, with potential applications in environmental monitoring and analytical chemistry (Hong, Lin, Hsieh, & Chang, 2012).

Catalysis

Liu et al. (2014) discussed the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The study detailed the reaction mechanism, highlighting the efficiency of pyridine derivatives in catalytic processes. This research underscores the role of pyridine compounds in facilitating chemical transformations, making them valuable tools in synthetic organic chemistry (Liu, Ma, Liu, & Wang, 2014).

properties

IUPAC Name |

2-[3-[3-chloro-6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N2O3/c1-9(16(24)25)26-11-6-4-5-10(7-11)15-14(18)12(17(19,20)21)8-13(22-15)23(2)3/h4-9H,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHVQZSXLFIKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)C2=C(C(=CC(=N2)N(C)C)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

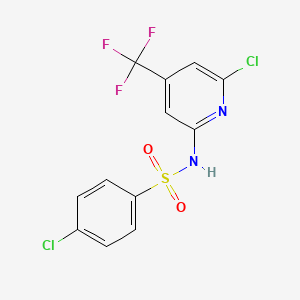

![[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401814.png)

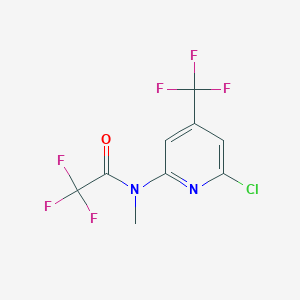

![[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401815.png)

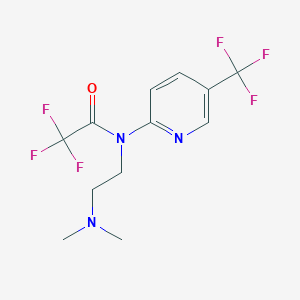

![[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401819.png)

![[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401823.png)

![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine](/img/structure/B1401824.png)

![2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401825.png)

![[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401829.png)